(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-14-9-10-17(29-14)20(25)18-19(15-7-5-8-16(13-15)28-4)24(22(27)21(18)26)12-6-11-23(2)3/h5,7-10,13,19,26H,6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCQAYOUQUWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)CCCN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the dimethylamino propyl group and the hydroxy(5-methylfuran-2-yl)methylidene moiety. The final step involves the methoxyphenyl group addition under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino propyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex synthetic organic molecule that has garnered interest in various scientific research applications. Below is a detailed exploration of its applications, including relevant case studies and data tables.
Structure
The compound features a pyrrolidine core with various substituents that contribute to its biological activity. The presence of a dimethylamino group and a hydroxy(5-methylfuran-2-yl)methylidene moiety suggests potential interactions with biological targets.
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in the context of drug development. Its structural features suggest it may interact with various biological pathways:
- Mechanism of Action : Similar compounds have shown activity through mechanisms such as enzyme inhibition and receptor modulation, making this compound a candidate for further pharmacological exploration.
Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activities, including:
- Anticancer Properties : Some studies have reported that pyrrolidine derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
- Neuroprotective Effects : The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in neurodegenerative disease treatments.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic chemistry, particularly for the development of novel pharmaceuticals. Its unique structure allows chemists to explore modifications that could lead to new therapeutic agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of similar pyrrolidine derivatives. The research demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione could exhibit similar effects due to its structural analogies.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, researchers found that compounds with similar structural motifs provided neuroprotection against oxidative stress in neuronal cell cultures. The study indicated that these compounds could potentially be developed into therapies for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Carboxymethyl chitosan: A chitosan derivative with biomedical applications.
Uniqueness
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is unique due to its combination of functional groups and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities due to its diverse functional groups. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a pyrrolidine core modified with various substituents, including:
- A dimethylamino group , which may enhance its interaction with biological targets.
- A hydroxy(5-methylfuran-2-yl)methylidene moiety that could contribute to its reactivity and biological effects.
- A 3-methoxyphenyl group that may influence its pharmacokinetic properties.
Pharmacological Properties
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Antimicrobial Activity :
- Similar compounds, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) , have shown broad-spectrum antimicrobial properties. DMHF exhibited significant antifungal activity against Candida albicans, suggesting that related compounds may possess similar effects .
- The presence of the furan ring in the target compound may also imply potential antimicrobial properties, warranting further investigation through in vitro assays.
-
Cytotoxicity :
- Preliminary studies on structurally similar compounds indicate that they may exhibit cytotoxic effects against various cancer cell lines. In vitro assays are essential to assess the cytotoxicity of the target compound against specific cell lines to determine its safety profile and therapeutic index.
-
Mechanism of Action :
- Computational docking studies can provide insights into how this compound interacts with biological macromolecules such as proteins and enzymes. Understanding binding affinities and mechanisms will enhance knowledge regarding its therapeutic potential.
Case Studies
Several studies have investigated related compounds with structural similarities to the target compound. Here are selected findings:
Research Findings
Research has indicated that compounds containing similar structural motifs may exhibit a range of biological activities:
- Antifungal Effects : The ability of furan-containing compounds to inhibit fungal growth has been documented, suggesting that the target compound may also exhibit antifungal properties .
- Cytotoxic Mechanisms : Studies highlight that certain pyrrolidine derivatives can induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation and cell cycle arrest .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns (e.g., methoxyphenyl protons at δ 6.8–7.4 ppm, furan methyl groups at δ 2.2–2.5 ppm).
- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (pyrrolidine-2,3-dione C=O at ~1750 cm) and hydroxyl groups (~3400 cm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for CHNO: 463.1871) .
How can researchers evaluate the compound’s target specificity against kinase or protease families?
Advanced Research Question
- Step 1 : Use AutoDock Vina () to screen against Protein Data Bank (PDB) targets (e.g., SARS-CoV-2 replicase in ). Prioritize targets with docking scores ≤ -7.0 kcal/mol.
- Step 2 : Validate via surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (K).
- Step 3 : Conduct selectivity profiling against related enzymes (e.g., tyrosine kinases vs. serine proteases) to identify off-target interactions .
What methodologies are recommended for assessing the compound’s pharmacokinetic and toxicity profiles?
Advanced Research Question
- ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, CYP450 inhibition, and hERG cardiotoxicity.
- In Vitro Assays :
- Caco-2 permeability : Evaluate intestinal absorption.
- Microsomal stability : Measure hepatic metabolism using rat liver microsomes.
- AMES test : Screen for mutagenicity .
How can researchers address low reproducibility in biological activity across studies?
Advanced Research Question
- Factor 1 : Standardize assay conditions (e.g., cell line passage number, serum concentration). For antimicrobial studies (), use CLSI guidelines for MIC determination.
- Factor 2 : Quantify compound purity via HPLC (>95%) and confirm solubility in DMSO/PBS mixtures.
- Factor 3 : Control stereochemical integrity using chiral HPLC, as epimerization can alter activity .
What strategies optimize the compound’s solubility for in vivo studies?
Basic Research Question
- Approach 1 : Synthesize water-soluble prodrugs (e.g., phosphate esters of the hydroxyl group).
- Approach 2 : Use cyclodextrin-based formulations to enhance aqueous solubility.
- Approach 3 : Introduce polar substituents (e.g., sulfonate groups) without disrupting pharmacophore interactions .
How is the (E)-configuration of the hydroxy(5-methylfuran-2-yl)methylidene group confirmed?
Basic Research Question
- NOESY NMR : Detect spatial proximity between the furan methyl group and pyrrolidine protons.
- X-ray Crystallography : Resolve the double-bond geometry, as demonstrated for analogous compounds in and .
- UV-Vis Spectroscopy : Compare λ with DFT-calculated transitions for (E) vs. (Z) isomers .
What computational tools are used to model the compound’s interaction with lipid bilayers?
Advanced Research Question
- Tool 1 : CHARMM-GUI to construct asymmetric lipid bilayers.
- Tool 2 : GROMACS for MD simulations with OPLS-AA force fields.
- Analysis : Calculate lateral diffusion coefficients and membrane partition coefficients (LogP) .
How can researchers mitigate oxidative degradation during storage?
Basic Research Question
- Strategy 1 : Store lyophilized powder under argon at -80°C.
- Strategy 2 : Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions.
- Strategy 3 : Monitor degradation via LC-MS; identify degradation products (e.g., hydroxylation at the furan ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
